molecular formula C11H14ClN3O4S B2880414 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 1795534-33-6

3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B2880414
CAS No.: 1795534-33-6
M. Wt: 319.76
InChI Key: DCUMPUCBQXBRHW-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride typically involves multiple steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its reactivity for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the construction of complex molecules

Biology: In biological research, 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.0.0]hexan-6-amine hydrochloride is used as a tool to study enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor makes it valuable in understanding biological processes at the molecular level.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its reactivity and stability make it an important component in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.0.0]hexan-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its binding affinity and reactivity, allowing it to modulate biological processes and chemical reactions.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Proteins: It can bind to specific proteins, altering their function and affecting cellular processes.

Comparison with Similar Compounds

  • 4-Nitrobenzenesulfonyl chloride: A related compound used in similar chemical reactions.

  • 3-Azabicyclo[3.0.0]hexan-6-amine: A structural analog with different functional groups.

Uniqueness: 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.0.0]hexan-6-amine hydrochloride stands out due to its unique combination of nitro and sulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the importance and versatility of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.0.0]hexan-6-amine hydrochloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.

Properties

IUPAC Name

3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S.ClH/c12-11-9-5-13(6-10(9)11)19(17,18)8-3-1-7(2-4-8)14(15)16;/h1-4,9-11H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUMPUCBQXBRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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